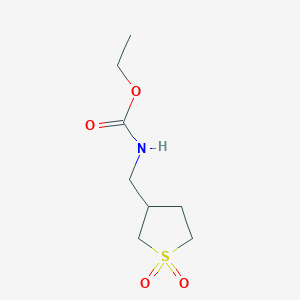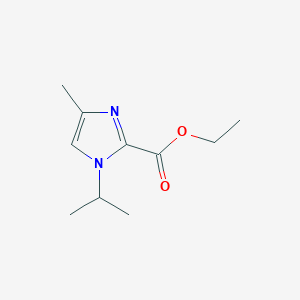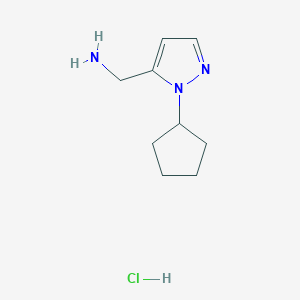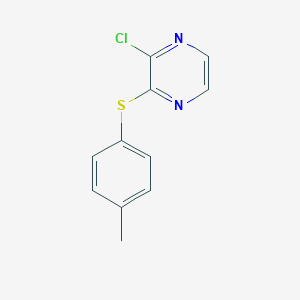
Carbamic acid, (tetrahydro-3-thenyl)-, ethyl ester, S,S-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (tetrahydro-3-thenyl)-, ethyl ester, S,S-dioxide is a chemical compound with a unique structure that includes a carbamic acid moiety and a tetrahydro-3-thenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (tetrahydro-3-thenyl)-, ethyl ester, S,S-dioxide typically involves the reaction of tetrahydro-3-thenylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (tetrahydro-3-thenyl)-, ethyl ester, S,S-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted carbamates.
Scientific Research Applications
Carbamic acid, (tetrahydro-3-thenyl)-, ethyl ester, S,S-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (tetrahydro-3-thenyl)-, ethyl ester, S,S-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its action can include modulation of signaling cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (tetrahydro-3-thenyl)-, methyl ester, S,S-dioxide
- Carbamic acid, (tetrahydro-3-thenyl)-, propyl ester, S,S-dioxide
Uniqueness
Carbamic acid, (tetrahydro-3-thenyl)-, ethyl ester, S,S-dioxide is unique due to its specific ester group and the presence of the S,S-dioxide moiety. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
28800-42-2 |
|---|---|
Molecular Formula |
C8H15NO4S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
ethyl N-[(1,1-dioxothiolan-3-yl)methyl]carbamate |
InChI |
InChI=1S/C8H15NO4S/c1-2-13-8(10)9-5-7-3-4-14(11,12)6-7/h7H,2-6H2,1H3,(H,9,10) |
InChI Key |
LZXGUEUTYRFZOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({[2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetyl)piperidine-4-carboxamide](/img/structure/B12221855.png)
![2-{4-[Methyl(pyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B12221863.png)
![7-[4-(3-methoxyphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12221871.png)

![5-cyclohexyl-1-methyl-3-(pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B12221887.png)

amine](/img/structure/B12221900.png)
![[4-(Cyclopropylmethoxy)-3-fluorophenyl]amine](/img/structure/B12221911.png)

![3-[(3-Bromopyridin-4-yl)oxy]-1'-cyclopropyl-[1,3'-bipyrrolidine]-2'-one](/img/structure/B12221919.png)
![1-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)ethan-1-one](/img/structure/B12221935.png)

![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide](/img/structure/B12221939.png)

